molecular formula C11H14O2 B1333914 3-tert-Butyl-2-hydroxybenzaldehyde CAS No. 24623-65-2

3-tert-Butyl-2-hydroxybenzaldehyde

Cat. No.: B1333914
CAS No.: 24623-65-2
M. Wt: 178.23 g/mol
InChI Key: ROILLNJICXGZQQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-tert-Butyl-2-hydroxybenzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating the formation of Schiff bases and other derivatives . The hydroxyl group in this compound allows it to form hydrogen bonds with biomolecules, enhancing its reactivity and specificity in biochemical processes . Additionally, its tert-butyl group provides steric hindrance, influencing the compound’s interaction with enzymes and proteins.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain enzymes involved in metabolic pathways, thereby influencing cellular function . The compound’s ability to form Schiff bases with amino groups in proteins can lead to alterations in protein function and gene expression . Furthermore, this compound can impact cellular metabolism by interacting with key metabolic enzymes, affecting the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and Schiff base formation. The hydroxyl group in the compound forms hydrogen bonds with amino acids in proteins, stabilizing the interaction and facilitating the formation of Schiff bases . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Additionally, this compound can influence gene expression by modifying the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo models . The degradation products of the compound may also exhibit distinct biochemical properties, further influencing its overall activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, while its hydroxyl group facilitates binding to specific transporters . This distribution pattern influences the localization and accumulation of this compound within different cellular compartments, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound is often found in the cytoplasm and can be targeted to specific organelles through post-translational modifications and targeting signals . These modifications can direct this compound to compartments such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects . The subcellular localization of the compound is crucial for its role in various biochemical processes.

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

3-tert-butyl-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROILLNJICXGZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394938
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24623-65-2
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-Butyl-2-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-tert-Butylphenol 7.51 g (50 mmol) and THF (tetrahydrofuran) 54 ml were charged in a sufficiently dried 500 ml reactor purged with argon, ethylmagnesium bromide 18.53 ml (an ether solution, 3.0N, 55.6 mmol) was added dropwise to the reactor at 0° C. in 15 minutes and after that, the temperature was gradually raised to a room temperature and the resultant mixture was stirred for 1 hour at a room temperature. Toluene 180 ml was added, the resultant mixture was heated to 100° C., and about 40 ml of the mixed solvents of ether and THF were evaporated off to obtain a slightly opaque slurry. After the slurry was cooled to a room temperature, p-formaldehyde 3.75 g (125 mmol) and triethylamine 10.45 ml (75 mmol) were added and the resultant mixture was stirred at 88° C. for 1 hour. After being cooled to a room temperature, the mixture was quenched with 10% hydrochloric acid and an organic layer was concentrated and purified by a silica gel column to obtain 3-tert-butylsalicylaldehyde 6.22 g (yield 70%).
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-formaldehyde
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
10.45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred suspension of 2-tert-butylphenol (6)(4.55 g, 30 mmol), magnesium chloride (5.71 g, 60 mmol) and paraformaldehyde (2.08 g, 66 mmol) in THF (120 mL) at room temperature, was added triethylamine (8.35 mL, 60 mmol) dropwise. The reaction was heated to reflux for 3 hours to give an orange suspension. The crude was extracted using EtOAc (3×50 mL). A small amount of diluted HCl can be added if a permanent emulsion is formed. The organic layers were dried over MgSO4 and the volatiles evaporated under low pressure to yield a pale yellow oil which did not need any further purification. It can become dark green on storage. Yield: 90%. Pale yellow oil. 1H-NMR δH (CDCl3, 300 MHz): 1.44 (9H, s, 3×CH3), 6.97 (1H, t, J=7.5 Hz, HAr), 7.41 (1H, dd, J=1.5 Hz, J=7.5 Hz, HAr), 7.54 (1H, dd, J=1.2 Hz, J=7.5 Hz, HAr), 9.88 (1H, s, CHO), 11.82 (1H, s, OH).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
5.71 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
8.35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Into a 500 ml reactor thoroughly dried and purged with argon, 7.51 g (50 mmol) of 2-tert-butylphenol and 54 ml of THF were introduced. To the reactor, 18.53 ml of an ether solution containing 55.6 mmol of ethylmagnesium bromide was dropwise added at 0° C., then the temperature of the system was slowly raised to room temperature, and the reaction solution was stirred at room temperature for 1 hour. Then, 180 ml of toluene was added, and the system was heated to 100° C. to distill off about 40 ml of a mixed solution of ether and THF, whereby an opaque white slurry was obtained. After the slurry was cooled to room temperature, 3.75 g (125 mmol) of paraformaldehyde and 10.45 ml (75 mmol) of triethylamine were added, followed by stirring at 88° C. for 1 hour. The reaction solution was allowed to cool to room temperature and then quenched with 10% hydrochloric acid. The organic layer was concentrated and purified by a silica gel column to obtain 6.22 g (yield: 70%) of 3-t-butylsalicylaldehyde.
Quantity
7.51 g
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
solvent
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step Two
Quantity
10.45 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
55.6 mmol
Type
reactant
Reaction Step Four
Name
Quantity
18.53 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-tert-Butyl-2-hydroxybenzaldehyde in coordination chemistry?

A: this compound serves as a versatile building block for synthesizing Schiff base ligands. These ligands, often incorporating diamines like 1,2-diphenylethylenediamine [] or 1,3-diamino-2-propanol [], readily complex with transition metals like copper(II) [, ] and manganese(III) [, ]. These complexes have been explored for their magnetic properties [] and as catalysts in asymmetric epoxidation reactions [, ].

Q2: How does the structure of this compound influence its reactivity in Suzuki cross-coupling reactions?

A: The bromine atom at the 5th position of 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde makes it susceptible to Suzuki cross-coupling reactions with arylboronic acids []. The presence of the electron-withdrawing aldehyde group adjacent to the bromine atom enhances its reactivity towards oxidative addition with palladium catalysts, a crucial step in the Suzuki coupling mechanism.

Q3: Can this compound be utilized in the development of water-soluble catalysts?

A: Yes, researchers have successfully synthesized water-soluble rhodium(I) complexes using derivatives of this compound []. By introducing a sulfonate group to the structure, the resulting complexes exhibit solubility in aqueous media, enabling their application as catalysts in biphasic hydroformylation reactions []. This modification highlights the potential for tailoring the solubility of this compound derivatives for specific applications.

Q4: What analytical techniques are commonly employed for characterizing this compound and its derivatives?

A: Researchers utilize a variety of techniques to confirm the synthesis and analyze the properties of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR) confirms the structure of the target compound []. Other characterization methods include Fourier Transform Infrared Spectroscopy (FTIR), Ultraviolet-Visible Spectroscopy (UV-Vis), and elemental analysis [, , ]. These methods provide valuable insights into the structural features and purity of the synthesized compounds.

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